3-Cyclohexyl-1-cyclopropylpropan-1-one
Description
3-Cyclohexyl-1-cyclopropylpropan-1-one is a ketone derivative characterized by a propan-1-one backbone substituted with a cyclohexyl group at the third carbon and a cyclopropyl group at the first carbon.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-cyclohexyl-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H20O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h10-11H,1-9H2 |
InChI Key |
JJKYDFAOBXGAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one
This compound replaces the cyclohexyl group in the target molecule with a 3-chlorophenyl substituent. Both compounds share the cyclopropyl-propanone core, but the chlorophenyl substituent may reduce steric hindrance while increasing polarity .
2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one (MXiPr)
MXiPr features a cyclohexanone ring substituted with an isopropylamino group and a methoxyphenyl group. Unlike 3-Cyclohexyl-1-cyclopropylpropan-1-one, MXiPr includes hydrogen-bonding capabilities (via the amino group) and enhanced solubility due to the methoxy substituent.
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
Its chloroethyl groups and nitrosourea functionalization confer alkylating activity, contrasting with the ketone-based core of the target compound. However, both BCNU and this compound rely on lipophilic substituents for biodistribution .
Physicochemical Properties
Research Findings and Implications
Lipophilicity and BBB Penetration: BCNU’s efficacy against intracerebral tumors is attributed to its lipophilicity, a property shared with this compound due to its cyclohexyl group.
Substituent Effects : Replacing cyclohexyl with chlorophenyl reduces steric bulk but increases polarity, which may improve solubility at the expense of membrane permeability .
Reactivity: The cyclopropane ring in the target compound may undergo ring-opening reactions under physiological conditions, a consideration absent in MXiPr’s cyclohexanone structure .
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